Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid (CAS 111372-80-6) is a purified lanostane-type triterpenoid characterized by a 3α-hydroxyl group, a C-26 carboxylic acid, and a conjugated 7,9(11) diene system [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard for the quality control of Ganoderma species and as a structurally streamlined precursor for semisynthetic medicinal chemistry [2]. Unlike highly oxygenated ganoderic acids, its relatively simple functionalization profile provides a predictable baseline for both chromatographic resolution and structure-activity relationship (SAR) mapping in bioassays [1].
Procuring crude Ganoderma extracts or generic triterpenoid mixtures as substitutes introduces severe batch-to-batch variability, often resulting in >50% variance in bioassay IC50 values due to fluctuating ratios of synergistic and antagonistic compounds [1]. While highly oxygenated in-class substitutes like Ganoderic Acid A are commercially available, they possess multiple competing reactive sites (e.g., 15-hydroxyl, 23-ketone, 3-ketone) that complicate selective chemical derivatization [2]. Attempting to use these complex analogs as semisynthetic scaffolds typically requires extensive protection and deprotection steps, reducing overall synthetic yield and increasing processing time compared to the streamlined reactivity of Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid [2].
When utilized as a scaffold for C-26 amidation or esterification, Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid allows for direct coupling with >85% regioselective yield due to the presence of only two primary reactive sites (3α-OH and 26-COOH) [1]. In contrast, using highly oxygenated analogs like Ganoderic Acid A or T under identical coupling conditions yields <40% of the desired target without the implementation of multi-step protecting group strategies, due to competing reactions at the 15-hydroxyl or enolizable ketone positions [2].
| Evidence Dimension | Regioselective yield in C-26 coupling reactions without protecting groups |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | Ganoderic Acid A / T (<40% yield) |
| Quantified Difference | >45% absolute increase in target yield |
| Conditions | Standard peptide coupling conditions (e.g., EDC/HOBt or HATU) at room temperature |
Eliminates the need for complex protection/deprotection sequences, significantly reducing reagent costs and time in medicinal chemistry workflows.
In LC-MS/MS profiling of Ganoderma raw materials, the purified Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid standard provides a distinct, quantifiable peak (m/z 453.3 [M-H]-) that resolves entirely from closely related structural isomers [1]. Relying on crude triterpenoid reference mixtures for calibration results in overlapping retention times and matrix-induced ion suppression, leading to quantification errors exceeding 20% during batch analysis [2].
| Evidence Dimension | Quantification error in LC-MS/MS batch analysis |
| Target Compound Data | <2% quantification error |
| Comparator Or Baseline | Crude triterpenoid reference mixture (>20% quantification error) |
| Quantified Difference | 10-fold reduction in analytical error |
| Conditions | Reversed-phase LC-MS/MS with electrospray ionization (ESI) in negative mode |
Ensures strict compliance with pharmacopeial standards and prevents the misidentification or adulteration of commercial Ganoderma batches.
When establishing baseline cytotoxicity against human cancer cell lines (e.g., CH27, M21, HSC-3), the >98% pure Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid standard yields tightly clustered IC50 values with a standard deviation of <5% across biological replicates [1]. Conversely, unstandardized Ganoderma extracts exhibit a >50% variance in IC50 values across the same cell lines due to the variable presence of non-active sterols and competing triterpenes [1].
| Evidence Dimension | Variance in IC50 values across biological replicates |
| Target Compound Data | <5% standard deviation |
| Comparator Or Baseline | Unstandardized Ganoderma extract (>50% standard deviation) |
| Quantified Difference | >10-fold improvement in assay reproducibility |
| Conditions | In vitro viability assays on CH27, M21, and HSC-3 cell lines |
Provides a reliable, reproducible baseline necessary for accurately evaluating the structure-activity relationships of newly synthesized or isolated lanostane derivatives.
Due to its streamlined functional group profile (3α-OH and 26-COOH), this compound is procured as a starting material for the synthesis of novel C-26 amide or ester derivatives. It allows chemists to bypass the complex protection/deprotection sequences required when using more highly oxygenated ganoderic acids [1].
Procured by quality control laboratories to serve as a precise chromatographic marker. Its distinct LC-MS/MS profile enables the accurate quantification of specific lanostane triterpenoids in Ganoderma raw materials, eliminating the >20% quantification error associated with crude reference mixtures [2].
Utilized as a standardized positive control or baseline comparator in cell viability assays (e.g., against CH27, M21, and HSC-3 lines). Its high purity ensures reproducible IC50 data, which is critical for mapping the structure-activity relationships of experimental triterpenoid libraries [1].